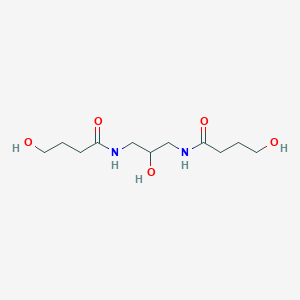
Butanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two butanamide groups connected by a 2-hydroxy-1,3-propanediyl linker, each with an additional hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] typically involves the reaction of butanamide derivatives with a 2-hydroxy-1,3-propanediyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy groups can yield carbonyl compounds, while reduction of the amide groups can produce amines .
Aplicaciones Científicas De Investigación
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide: Similar structure but with octanamide groups instead of butanamide.
N,N’-(2-Hydroxy-1,3-propanediyl)bis(4-hydroxybutanamide): Similar structure with additional hydroxy groups.
Uniqueness
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
178960-93-5 |
|---|---|
Fórmula molecular |
C11H22N2O5 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
4-hydroxy-N-[2-hydroxy-3-(4-hydroxybutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O5/c14-5-1-3-10(17)12-7-9(16)8-13-11(18)4-2-6-15/h9,14-16H,1-8H2,(H,12,17)(H,13,18) |
Clave InChI |
PYUFTMNPQJEVTF-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NCC(CNC(=O)CCCO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

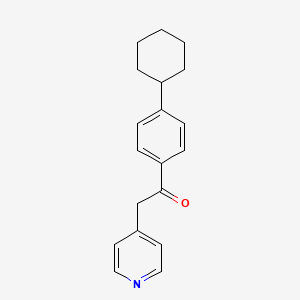

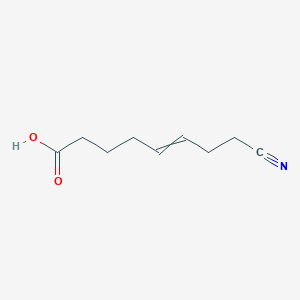
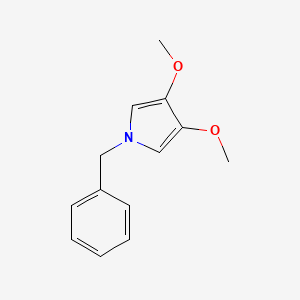
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
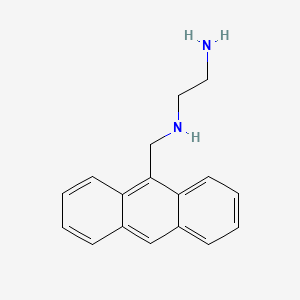
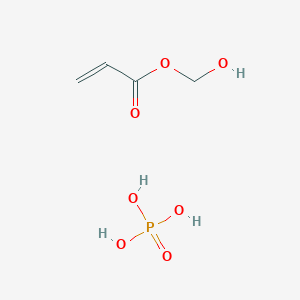
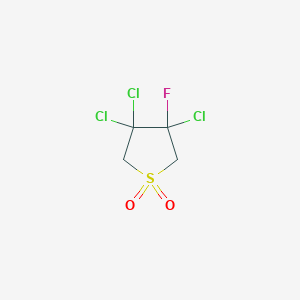
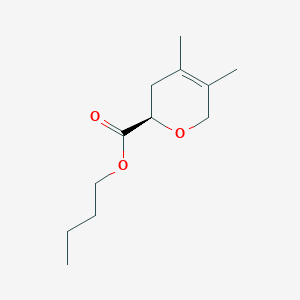
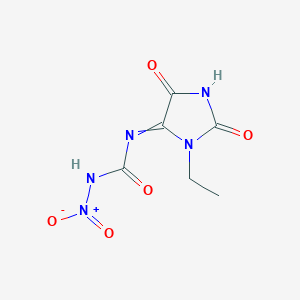
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
